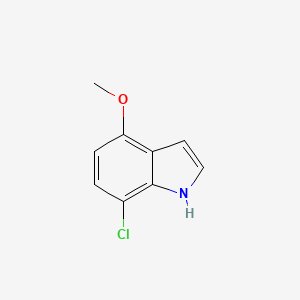

7-chloro-4-methoxy-1H-indole

Overview

Description

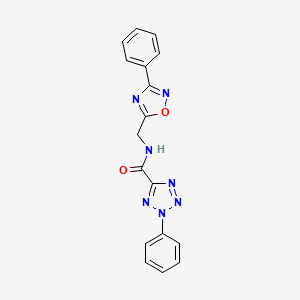

7-chloro-4-methoxy-1H-indole is a chemical compound with the molecular formula C10H8ClNO3 . It belongs to the class of indole compounds, which are aromatic heterocyclic compounds. Indole compounds have been reported to have diverse pharmacological activities .

Molecular Structure Analysis

The molecular structure of 7-chloro-4-methoxy-1H-indole consists of a pyrrole ring fused to a benzene ring, forming a 2,3-benzopyrrole . The molecule also contains a chlorine atom and a methoxy group attached to the indole ring .Scientific Research Applications

- Application : Researchers have explored the use of 7-chloro-4-methoxy-1H-indole in MCRs. These reactions allow the efficient assembly of diverse heterocyclic compounds by combining multiple reactants in a single step. The incorporation of indole derivatives in MCRs has led to the design of promising new heterocycles with biomedical relevance .

- Application : 7-Methoxyindole has been studied as a potential inhibitor of tryptophan dioxygenase. This enzyme plays a role in the metabolism of tryptophan and has implications in cancer immunotherapy .

- Application : Indole-7-carboxaldehyde, a derivative of 7-chloro-4-methoxy-1H-indole, serves as a reactant for the preparation of antiandrogens and LXR agonists. These compounds have applications in hormone-related disorders and lipid metabolism regulation .

- Application : Researchers have explored indole derivatives as antagonists of the EP3 receptor for prostaglandin E2. Modulating this receptor has implications in inflammation and pain management .

- Application : Scientists have investigated 7-chloro-4-methoxy-1H-indole and related derivatives for their potential as anticancer agents, antimicrobial compounds, and treatments for various disorders. These studies highlight the diverse biological activities of indoles .

- Application : The Fischer indole synthesis using 7-chloro-4-methoxy-1H-indole has led to the preparation of tricyclic indoles. These compounds can serve as building blocks for more complex structures, including azepinoindoles .

Multicomponent Reactions (MCRs) and Heterocyclic Synthesis

Tryptophan Dioxygenase Inhibitors

Antiandrogens and Liver X Receptor (LXR) Agonists

EP3 Receptor Antagonists for Prostaglandin E2

Biologically Active Compounds

Fischer Indole Synthesis and Tricyclic Indoles

Future Directions

Indole derivatives, including 7-chloro-4-methoxy-1H-indole, have shown promise in drug discovery, yielding a vast array of biologically active compounds with broad therapeutic potential . Future research may focus on exploring these compounds as potential therapeutic agents for various diseases, including tuberculosis . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

Mechanism of Action

Target of Action

7-Chloro-4-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

7-chloro-4-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-12-8-3-2-7(10)9-6(8)4-5-11-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAKECTWOHCOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CNC2=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-4-methoxy-1H-indole | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2390604.png)

![2-Chloro-N-[(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]acetamide](/img/structure/B2390605.png)

![(E)-2-(4-Methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2390607.png)

![2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid](/img/structure/B2390608.png)

![4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2390609.png)

![1-[3-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2390610.png)

![2-{Bicyclo[2.2.1]heptan-2-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B2390611.png)

![1'-benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B2390618.png)